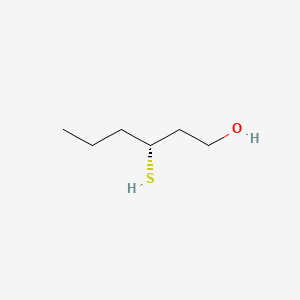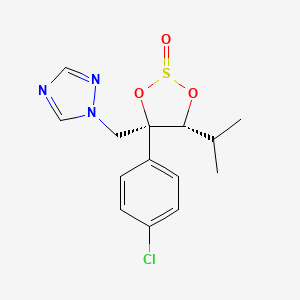
2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihidroxi-1,5-heptadienil)-6-hidroxibenzaldehído es un compuesto orgánico con la fórmula molecular C14H18O4. Se caracteriza por la presencia de grupos hidroxilo y una unidad de benzaldehído, lo que lo convierte en un compuesto de interés en varios estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3,4-Dihidroxi-1,5-heptadienil)-6-hidroxibenzaldehído generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación aldólica de precursores de aldehído y cetona apropiados, seguido de pasos selectivos de hidroxilación y desprotección. Las condiciones de reacción a menudo requieren temperaturas controladas, catalizadores específicos y solventes para garantizar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad. Además, se emplean técnicas de purificación como la cristalización, la destilación y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3,4-Dihidroxi-1,5-heptadienil)-6-hidroxibenzaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo aldehído en un alcohol.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo de benceno y la cadena heptadienil.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Catalizadores: Paladio sobre carbono (Pd/C), platino (Pt).
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o quinonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-(3,4-Dihidroxi-1,5-heptadienil)-6-hidroxibenzaldehído tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se estudia por sus posibles propiedades antioxidantes y antiinflamatorias.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades relacionadas con el estrés oxidativo.
Industria: Se utiliza en la síntesis de productos químicos especiales y farmacéuticos.
Mecanismo De Acción
El mecanismo por el cual 2-(3,4-Dihidroxi-1,5-heptadienil)-6-hidroxibenzaldehído ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. Los grupos hidroxilo pueden participar en enlaces de hidrógeno y reacciones redox, influyendo en varias vías bioquímicas. La unidad de benzaldehído puede interactuar con nucleófilos, afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(3,4-Dihidroxi-1,5-heptadienil)-6-hidroxibencil alcohol
- 2-(3,4-Dihidroxi-1,5-heptadienil)-6-hidroxibenzoico ácido
Singularidad
2-(3,4-Dihidroxi-1,5-heptadienil)-6-hidroxibenzaldehído es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. En comparación con compuestos similares, ofrece un equilibrio de estabilidad y reactividad, lo que lo hace valioso en varias aplicaciones de investigación e industriales.
Propiedades
Número CAS |
24868-59-5 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
2-[(1E,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+ |
Clave InChI |
YUQDGJSYYKKISE-XOPXCKKHSA-N |
SMILES isomérico |
C/C=C/C(C(/C=C/C1=C(C(=CC=C1)O)C=O)O)O |
SMILES canónico |
CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


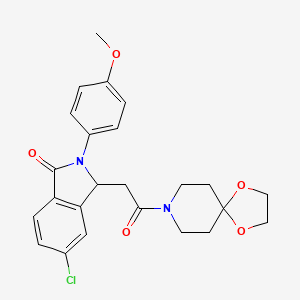

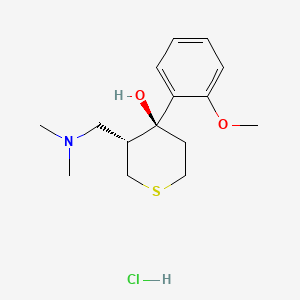
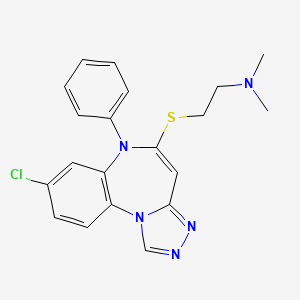
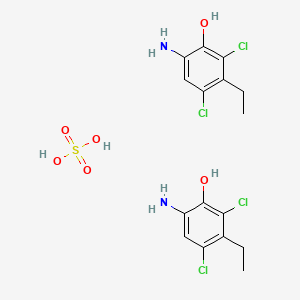
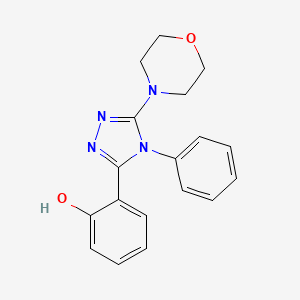


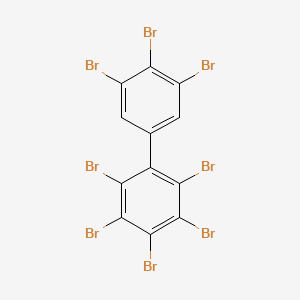
![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)
